molecular formula C16H16O B11879873 Cyclohexanone, 2-(2-naphthalenyl)-, (2S)- CAS No. 167476-40-6

Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-

Cat. No.: B11879873
CAS No.: 167476-40-6
M. Wt: 224.30 g/mol
InChI Key: QREZMNNBJZCNSK-HNNXBMFYSA-N
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Description

(S)-2-(Naphthalen-2-yl)cyclohexanone is a chiral compound featuring a cyclohexanone ring substituted with a naphthalene group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yl)cyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and naphthalene.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with naphthalene to form a naphthylmagnesium bromide intermediate.

    Addition to Cyclohexanone: The naphthylmagnesium bromide is then added to cyclohexanone under controlled conditions to yield the desired (S)-2-(Naphthalen-2-yl)cyclohexanone.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Naphthalen-2-yl)cyclohexanone may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Produces naphthylcarboxylic acids or diketones.

    Reduction: Yields naphthylcyclohexanol.

    Substitution: Results in halogenated naphthylcyclohexanones.

Scientific Research Applications

(S)-2-(Naphthalen-2-yl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yl)cyclohexanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Naphthalen-2-yl)cyclohexanone: The enantiomer of (S)-2-(Naphthalen-2-yl)cyclohexanone with similar structural properties but different biological activities.

    2-(Naphthalen-1-yl)cyclohexanone: A positional isomer with the naphthalene group at the first position.

    2-(Phenyl)cyclohexanone: A structurally related compound with a phenyl group instead of a naphthalene group.

Uniqueness

(S)-2-(Naphthalen-2-yl)cyclohexanone is unique due to its specific chiral configuration and the presence of the naphthalene group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

167476-40-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2S)-2-naphthalen-2-ylcyclohexan-1-one

InChI

InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2/t15-/m0/s1

InChI Key

QREZMNNBJZCNSK-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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